molecular formula C19H16N2O3 B11539713 3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline

3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline

Cat. No.: B11539713
M. Wt: 320.3 g/mol
InChI Key: QDRIEIIAWTUBPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline: is a complex organic molecule with an intriguing structure. Let’s break it down:

  • The aniline part refers to the presence of an aromatic amine group (NH₂) attached to a benzene ring.
  • The furan moiety is a five-membered heterocyclic ring containing one oxygen atom.
  • The 3,4-dimethyl substituents indicate methyl groups at positions 3 and 4 on the aniline ring.
  • The (E)- prefix signifies that the double bond between the furan and aniline portions is in the trans configuration.
  • Lastly, the 3-nitrophenyl group adds a nitro (NO₂) substituent to the phenyl ring.

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may vary, a common approach involves the condensation of aniline derivatives with furan aldehydes or ketones. The reaction typically proceeds under acidic or basic conditions.

Industrial Production:: Industrial-scale synthesis often employs efficient methods like the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds. Boronic esters, such as pinacol boronic esters, serve as key reagents in these reactions .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes may yield reduced forms of the compound.

    Substitution: Aniline derivatives are prone to electrophilic substitution reactions at the benzene ring.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents play crucial roles in these reactions.

Major Products:: The specific products depend on reaction conditions, but potential outcomes include substituted anilines, furan derivatives, and their conjugates.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:: Industry::

    Dyes and Pigments: Aniline derivatives find applications in dye synthesis.

    Pharmaceuticals: The compound’s unique structure may inspire novel drug designs.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related indole derivatives. Its distinct features contribute to its uniqueness.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-[5-(3-nitrophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C19H16N2O3/c1-13-6-7-16(10-14(13)2)20-12-18-8-9-19(24-18)15-4-3-5-17(11-15)21(22)23/h3-12H,1-2H3

InChI Key

QDRIEIIAWTUBPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.